molecular formula C19H18Cl2N2O4S B2555790 (Z)-2-(2,4-dichlorophenoxy)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 1005944-20-6

(Z)-2-(2,4-dichlorophenoxy)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No. B2555790
CAS RN: 1005944-20-6
M. Wt: 441.32
InChI Key: RYJHTCCCSNUBEB-QOCHGBHMSA-N
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Description

(Z)-2-(2,4-dichlorophenoxy)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide is a useful research compound. Its molecular formula is C19H18Cl2N2O4S and its molecular weight is 441.32. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

Research on bioactive benzothiazolinone acetamide analogs, including spectroscopic and quantum mechanical studies, has revealed their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds demonstrate good light harvesting efficiency and free energy of electron injection, making them viable for use in photovoltaic cells. Furthermore, their non-linear optical (NLO) activity and second-order hyperpolarizability values suggest promising applications in materials science. Molecular docking studies, particularly with Cyclooxygenase 1 (COX1), indicate significant ligand-protein interactions, potentially informing drug design and development processes (Mary et al., 2020).

Novel Heterocyclic Compounds as Anti-Inflammatory and Analgesic Agents

Another line of research has led to the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds exhibit significant anti-inflammatory and analgesic activities, with certain derivatives showing high inhibitory activity on COX-2 selectivity. These findings contribute to the development of new therapeutic agents with potential applications in pain and inflammation management (Abu‐Hashem et al., 2020).

Antitumor Activity of Benzothiazole Derivatives

The synthesis and evaluation of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems have been explored for their antitumor activity. Among the synthesized compounds, some have shown considerable anticancer activity against various cancer cell lines, indicating the potential of benzothiazole derivatives in oncology research (Yurttaş et al., 2015).

Photovoltaic Efficiency and Ligand-Protein Interactions

The molecules under study have been synthesized and analyzed for their vibrational spectra and electronic properties, demonstrating their suitability as photosensitizers in DSSCs due to their light harvesting efficiency. These findings, along with insights into various possible intramolecular interactions from natural bond orbital analysis, underscore the multifaceted applications of these compounds in scientific research, ranging from renewable energy technologies to molecular docking studies for understanding biological interactions (Mary et al., 2020).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N2O4S/c1-25-8-7-23-15-5-4-13(26-2)10-17(15)28-19(23)22-18(24)11-27-16-6-3-12(20)9-14(16)21/h3-6,9-10H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJHTCCCSNUBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.